Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with methylamine can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. These interactions can affect biological pathways, leading to specific physiological effects. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include other pyrrole derivatives, such as:
- Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
- 1-ethyl-6,7-methylenedioxy-4-quinoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrrole ring, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
191926-06-4 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 1-methyl-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h4H,3,5H2,1-2H3 |
InChI Key |
GOYFRWISDZOXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C1)C |
Origin of Product |
United States |
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